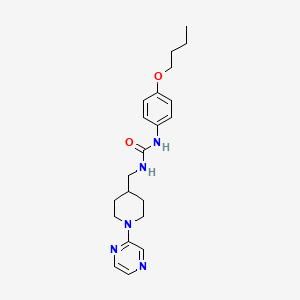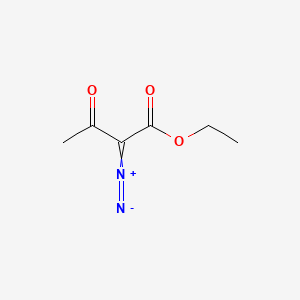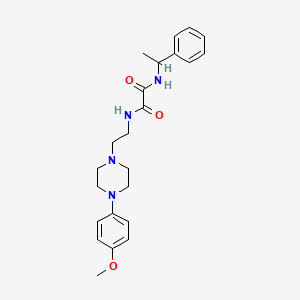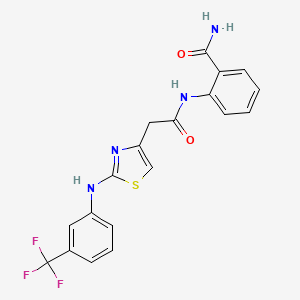
1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a butoxyphenyl group, a pyrazinyl-substituted piperidine, and a urea linkage, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Butoxyphenyl Intermediate: This step involves the alkylation of a phenol derivative with butyl bromide under basic conditions to form the butoxyphenyl intermediate.
Synthesis of the Pyrazinyl-Substituted Piperidine: This step involves the reaction of pyrazine with piperidine under suitable conditions to form the pyrazinyl-substituted piperidine.
Coupling Reaction: The final step involves the coupling of the butoxyphenyl intermediate with the pyrazinyl-substituted piperidine using a suitable coupling reagent, such as carbodiimide, to form the desired urea compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target proteins, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea: This compound features a methoxy group instead of a butoxy group, which may affect its reactivity and biological activity.
1-(4-Butoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: This compound has a pyridinyl group instead of a pyrazinyl group, which could influence its binding interactions and overall properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-2-3-14-28-19-6-4-18(5-7-19)25-21(27)24-15-17-8-12-26(13-9-17)20-16-22-10-11-23-20/h4-7,10-11,16-17H,2-3,8-9,12-15H2,1H3,(H2,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDXLDKRRQUNSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-methyl-1H-indol-3-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}acetamide](/img/structure/B2415504.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2415508.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2415510.png)


![5-bromo-2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2415514.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)




![Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2415524.png)
